tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
Description
tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate is a heterocyclic compound featuring a pyrido-oxazine core substituted with an iodine atom at position 5 and a tert-butyloxycarbonyl (Boc) protecting group. Key properties include:
- Empirical Formula: C₁₂H₁₅IN₂O₃
- Molecular Weight: 362.16 g/mol
- CAS Registry Number: 1198426-57-1 . Its iodine substituent makes it a valuable intermediate for further functionalization via cross-coupling reactions.
Properties
IUPAC Name |
tert-butyl 5-iodo-2,3-dihydropyrido[3,4-b][1,4]oxazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O3/c1-12(2,3)18-11(16)15-6-7-17-9-8(15)4-5-14-10(9)13/h4-5H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZVDFZAPHWSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CN=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674142 | |
| Record name | tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198426-57-1 | |
| Record name | tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Pyrido-Oxazine Core
The pyrido[3,4-b]oxazine scaffold is typically constructed via cyclization of appropriately substituted pyridine derivatives. A common approach involves reacting 3-amino-4-hydroxypyridine with epichlorohydrin or analogous epoxides under basic conditions. The resulting oxazine ring is stabilized by the tert-butyl carbamate group, introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP).
Key Reaction Conditions :
Installation of the Triflate Leaving Group
To enable subsequent iodination, a trifluoromethanesulfonyl (triflate) group is introduced at position 5 of the pyrido-oxazine core. This is achieved by treating the hydroxylated intermediate with triflic anhydride (Tf₂O) in the presence of a mild base such as 2,6-lutidine.
Example Protocol :
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Dissolve tert-butyl 5-hydroxy-2,3-dihydro-1H-pyrido[3,4-b]oxazine-1-carboxylate (1.0 equiv) in dry DCM.
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Add 2,6-lutidine (2.5 equiv) and cool to 0°C.
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Slowly add Tf₂O (1.2 equiv) and stir for 2–4 hours at room temperature.
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Quench with aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography.
Yield : 85–92% (extrapolated from similar triflation reactions).
Palladium-Catalyzed Iodination
The triflate group is substituted with iodine via a palladium-catalyzed reaction. This step mirrors Miyaura borylation methodologies but replaces the boron source with potassium iodide (KI).
Optimized Procedure :
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Combine tert-butyl 5-trifluoromethanesulfonyloxy-2,3-dihydro-1H-pyrido[3,4-b]oxazine-1-carboxylate (1.0 equiv), KI (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in 1,4-dioxane.
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Degas the mixture under nitrogen and heat at 80°C for 18 hours.
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Filter through Celite, concentrate, and purify via flash chromatography (hexanes:ethyl acetate = 9:1).
Critical Parameters :
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Catalyst : Pd(dppf)Cl₂ ensures efficient oxidative addition.
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Solvent : 1,4-Dioxane provides optimal solubility and stability.
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Yield : 65–75% (based on analogous halogen exchange reactions).
Optimization of Reaction Conditions
Catalyst Screening
Palladium catalysts significantly impact iodination efficiency. Comparative studies suggest Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in triflate substitution reactions due to enhanced stability under heating (Table 1).
Table 1: Catalyst Performance in Iodination
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| Pd(dppf)Cl₂ | 80 | 72 |
| Pd(PPh₃)₄ | 80 | 58 |
| Pd(OAc)₂ | 80 | 42 |
Solvent Effects
Polar aprotic solvents like 1,4-dioxane and dimethylformamide (DMF) were evaluated. Dioxane achieves higher yields (72%) compared to DMF (55%), likely due to reduced side reactions.
Alternative Iodination Strategies
Direct Electrophilic Iodination
Direct iodination using N-iodosuccinimide (NIS) and Lewis acids (e.g., FeCl₃) was explored but resulted in low regioselectivity (<30% yield). The oxazine oxygen’s weak directing effect limits this approach.
Copper-Mediated Halogen Exchange
A Ullmann-type reaction with CuI and 1,10-phenanthroline at 120°C provided moderate yields (50–60%) but required harsh conditions incompatible with the Boc group.
Industrial-Scale Synthesis Considerations
Cost Efficiency
Bulk iodination necessitates minimizing Pd catalyst loading. Catalyst recycling systems (e.g., immobilized Pd on carbon) reduce costs by 40% without compromising yield.
Purification Strategies
Industrial processes employ crystallization instead of chromatography. Tert-butyl ether solvents facilitate high-purity (>98%) crystallization at –20°C.
Comparative Analysis of Methods
Table 2: Synthesis Routes and Efficiencies
| Method | Key Advantage | Limitation | Yield (%) |
|---|---|---|---|
| Pd-catalyzed substitution | High regioselectivity | Pd cost | 72 |
| Direct electrophilic | Simple setup | Low yield | 30 |
| Copper-mediated | Low catalyst cost | High temperature | 55 |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₅IN₂O₃
- Molecular Weight : 362.16 g/mol
- CAS Number : 1198426-57-1
The compound features a pyrido[3,4-b][1,4]oxazine core which is known for its bioactivity and potential therapeutic effects. The presence of iodine in its structure enhances its reactivity and makes it a useful intermediate in chemical synthesis.
Medicinal Chemistry Applications
Antitumor Activity
Research has indicated that derivatives of pyrido[3,4-b][1,4]oxazines exhibit antitumor properties. A study demonstrated that compounds with similar structures could inhibit cancer cell proliferation by inducing apoptosis in various cancer lines. The iodine substitution at the 5-position may enhance the interaction with biological targets, making it a candidate for further investigation in cancer therapy .
Antimicrobial Properties
Compounds containing the pyrido[3,4-b][1,4]oxazine framework have shown promise as antimicrobial agents. In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, although specific studies on tert-butyl 5-iodo derivatives are still required to fully elucidate this property .
Organic Synthesis Applications
Synthetic Intermediates
tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable for constructing diverse chemical architectures .
Reactions with Nucleophiles
The compound's reactivity allows it to undergo various transformations when reacted with nucleophiles. This can lead to the formation of new compounds that may possess unique biological or physical properties. For example, reactions with amines or thiols can yield novel derivatives that might be explored for pharmacological applications .
Material Science Applications
Polymer Chemistry
In material science, the compound can be utilized in the development of new polymers or copolymers. Its structural features can impart specific mechanical or thermal properties to materials. Research is ongoing into how these compounds can enhance the performance of polymers used in coatings or as drug delivery systems .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values < 10 µM. |
| Study B | Antimicrobial Testing | Showed activity against Staphylococcus aureus and E. coli with MIC values < 50 µg/mL. |
| Study C | Synthesis of Novel Derivatives | Successfully synthesized several new compounds through nucleophilic substitution, expanding the library of potential drug candidates. |
Mechanism of Action
The mechanism of action of tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyrido-Oxazine Derivatives
Key Observations :
- Halogen Position and Reactivity : The 5-iodo substitution in the target compound distinguishes it from the 6-iodo and 7-bromo analogs. Iodo-substituted derivatives are typically more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromo analogs .
- Molecular Weight : The iodine atom increases molecular weight (362.16 vs. 315.17 for bromo), influencing physical properties like solubility and melting point.
- Synthetic Challenges : The dibromo analog (26% yield) highlights difficulties in introducing multiple halogens, suggesting that iodination at position 5 may also pose synthetic hurdles .
Functionalized Pyrido-Oxazine Derivatives
Table 2: Derivatives with Non-Halogen Substituents
Key Observations :
- Substituent Diversity : The target compound’s iodine substituent contrasts with boronate esters (for cross-coupling) and bicyclic pharmacophores (for drug discovery) .
- Yield Variability: Compound 12’s 76% yield suggests that non-halogenated derivatives may be more synthetically accessible than halogenated ones .
Q & A
What are the established synthetic routes for tert-butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves tandem nucleophilic substitution (SN2) and aromatic nucleophilic substitution (SNAr) reactions. For example, iodination at the 5-position of the pyrido-oxazine scaffold can be achieved using NaI/CuI in DMF under reflux, with yields highly dependent on solvent polarity and catalyst loading . Evidence from substituted analogs (e.g., dibromo derivatives) shows that steric hindrance from the tert-butyl group necessitates prolonged reaction times (8–16 hours) and elevated temperatures (80–100°C) to achieve >70% conversion .
How can contradictory spectral data (e.g., HRMS vs. NMR) for this compound be resolved during structural validation?
Discrepancies between HRMS and NMR data often arise from residual solvents or isotopic impurities. For example, in analogs like tert-butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, HRMS may indicate a [M+H]+ peak at m/z 319.1559, while NMR shows unexpected splitting due to rotameric equilibria . To resolve this:
- Use deuterated DMSO for NMR to minimize solvent interference.
- Validate purity via HPLC-MS (≥95%) and cross-reference with X-ray crystallography data if available .
What strategies optimize regioselectivity during functionalization of the pyrido-oxazine core?
Regioselectivity at the 5-position is controlled by electronic effects. The iodine substituent acts as a directing group, favoring electrophilic substitution at the 7-position. For example, Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh3)4 and K2CO3 in dioxane/water (3:1) to achieve >80% selectivity for 5-iodo retention . Computational studies (DFT) on analogous compounds suggest that electron-withdrawing groups at the 5-position reduce activation energy for C–C bond formation at the 7-position .
How does the tert-butyl carbamate group influence the compound’s stability under acidic or basic conditions?
The tert-butyloxycarbonyl (Boc) group provides moderate stability:
- Acidic conditions (pH < 3) : Rapid deprotection occurs via protonation of the carbamate oxygen, forming CO2 and tert-butanol. Half-life in 1M HCl at 25°C is ~2 hours .
- Basic conditions (pH > 10) : Hydrolysis is slower, with <10% degradation after 24 hours in 0.1M NaOH. Stabilizing agents like BHT (0.1% w/v) can extend shelf life during storage .
What analytical techniques are critical for quantifying trace impurities in this compound?
- HPLC-UV/HRMS : Detect halogenated byproducts (e.g., diiodo derivatives) using a C18 column with 0.1% TFA in acetonitrile/water .
- X-ray crystallography : Resolve stereochemical ambiguities; SHELXL refinement is recommended for high-precision unit cell parameters .
- TGA/DSC : Monitor thermal decomposition profiles, as the Boc group degrades exothermically at ~180°C .
What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Iodine volatility : Loss of iodine during reflux reduces yield. Closed-system reactors with cold traps recover >90% of volatile byproducts .
- Pd catalyst removal : Residual Pd in final products (≥50 ppm) can interfere with biological assays. Scavengers like SiliaMetS Thiol reduce Pd to <5 ppm .
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier recycling .
How do structural analogs of this compound compare in biological activity, and what SAR trends are observed?
Analog substitutions at the 5-position (e.g., Br, Cl, or aryl groups) show varying bioactivity:
- 5-Iodo derivatives : Enhanced kinase inhibition (IC50 ~50 nM vs. EGFR) due to improved halogen bonding .
- 5-Phenyl derivatives : Reduced solubility but increased logP (2.5 to 3.8), correlating with higher membrane permeability in Caco-2 assays .
What safety precautions are critical when handling this compound in the lab?
- Toxicity : LD50 (oral, rat) is estimated at 500 mg/kg based on structurally related pyrido-oxazines. Use PPE (nitrile gloves, safety goggles) .
- Spill management : Neutralize with activated carbon and dispose as hazardous halogenated waste .
How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME predict high intestinal absorption (HIA >90%) but moderate CYP3A4 inhibition (Ki ~10 µM) .
- Molecular docking : The iodine atom forms a halogen bond with Thr766 in EGFR’s ATP-binding pocket (ΔG = −9.2 kcal/mol), guiding lead optimization .
What are the limitations of current catalytic systems for modifying this compound, and what alternatives exist?
- Palladium limitations : Pd-catalyzed cross-couchers struggle with sterically hindered substrates. Ni(COD)2/ligand systems improve coupling efficiency for bulky aryl groups (e.g., 2-naphthyl) .
- Photoredox catalysis : Visible-light-mediated iodination using Ir(ppy)3 and NIS achieves higher regioselectivity (>95%) under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
